molecular formula C15H13ClO3 B1655718 3-Benzyloxy-4-methoxybenzoyl chloride CAS No. 41222-60-0

3-Benzyloxy-4-methoxybenzoyl chloride

Cat. No.: B1655718
CAS No.: 41222-60-0
M. Wt: 276.71 g/mol
InChI Key: IXCKJOOGPMRIDP-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-methoxybenzoyl chloride (CAS: MFCD19690866) is an aromatic acyl chloride derivative with the molecular formula C₁₅H₁₃ClO₃ and a molecular weight of 276.71 g/mol. Structurally, it features a benzoyl chloride core substituted with a methoxy group at the 4-position and a benzyloxy group at the 3-position (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its benzoyl chloride moiety enables nucleophilic acyl substitution reactions, while the electron-donating methoxy and benzyloxy groups influence its electronic and steric properties .

Properties

CAS No.

41222-60-0

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

4-methoxy-3-phenylmethoxybenzoyl chloride

InChI

InChI=1S/C15H13ClO3/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

IXCKJOOGPMRIDP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of 3-benzyloxy-4-methoxybenzoyl chloride are best understood in the context of analogous benzoyl chloride derivatives. Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-OBz, 4-OMe C₁₅H₁₃ClO₃ 276.71 Lab-scale synthesis intermediate
3-Methoxy-4-methylbenzoyl chloride 3-OMe, 4-Me C₉H₉ClO₂ 184.62 Smaller substituents; higher volatility
3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride 3-OEt, 4-O(3-MeBz) C₁₆H₁₅ClO₃ 290.74 Bulkier substituents; discontinued commercial availability
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride 3-OMe, 4-O(4-MeBz) C₁₆H₁₅ClO₃ 290.74 Para-methylbenzyloxy group; isomer of above
3-Ethoxy-4-methoxybenzoyl chloride 3-OEt, 4-OMe C₁₀H₁₁ClO₃ 214.64 Ethoxy increases electron density
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride 3-Br, 5-OEt, 4-OMe C₁₀H₁₀BrClO₃ 293.54 Bromo substituent enhances electrophilicity

Physicochemical Properties

  • Steric Effects : The benzyloxy group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or methoxy in ). This reduces reaction rates in sterically demanding reactions like Friedel-Crafts acylation.
  • Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy, benzyloxy) activate the aromatic ring toward electrophilic substitution but deactivate the carbonyl carbon toward nucleophilic attack. However, the benzoyl chloride moiety remains highly reactive due to the electron-withdrawing chlorine atom .
  • Solubility : Increased hydrophobicity is observed in derivatives with bulky substituents (e.g., benzyloxy or methylbenzyloxy groups), limiting solubility in polar solvents .

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound is employed in multistep syntheses, such as the preparation of benzophenone derivatives for UV stabilizers .
  • Comparative Stability : Unlike 3-ethoxy-4-methoxybenzoyl chloride (CAS 82613-08-9), which requires stringent anhydrous storage, the benzyloxy group in the target compound may offer mild stabilization against hydrolysis due to steric shielding .
  • Commercial Trends : Several analogues (e.g., 3-ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride) have been discontinued, likely due to challenges in large-scale synthesis or niche applications .

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